3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone
Description
3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3,5-dimethylphenyl group at the 3-position and a fluorine atom at the 2'-position of the benzene ring. Its molecular formula is C₁₇H₁₅FO, with a molecular weight of 254.30 g/mol. This compound is of interest in pharmaceutical and materials science research due to the electronic effects imparted by the fluorine atom and the steric bulk of the dimethylphenyl group, which influence reactivity and binding properties .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-9-13(2)11-14(10-12)7-8-17(19)15-5-3-4-6-16(15)18/h3-6,9-11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBNTGNICIEMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644906 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-82-0 | |
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylboronic acid and 2’-fluoropropiophenone.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 3,5-dimethylphenylboronic acid and 2’-fluoropropiophenone are handled using automated systems.
Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to reduce costs and environmental impact.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development:
The compound has been investigated for its therapeutic potential, particularly in the development of new pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specific diseases. For instance, derivatives of this compound have shown promise as inhibitors in various biological pathways, including those related to cancer and infectious diseases .
Fluorinated Compounds:
The introduction of fluorine into organic molecules often enhances their pharmacological properties. Fluorinated compounds like 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone can exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts . This property is particularly valuable in drug design, where the stability of a compound can significantly affect its therapeutic efficacy.
Materials Science Applications
Photoinitiators:
In materials science, this compound serves as a photoinitiator in polymerization processes. When exposed to UV light, it can initiate the polymerization of various monomers, leading to the formation of polymers used in coatings, adhesives, and other materials . This application is crucial for developing high-performance materials with specific properties.
Flame Retardants:
Research indicates that fluorinated compounds can also function as flame retardants. The presence of fluorine can enhance the thermal stability of materials, making them less prone to combustion. This characteristic is essential in industries where fire safety is a concern .
Chemical Intermediate
Synthesis of Other Compounds:
this compound acts as an important intermediate in the synthesis of various chemical compounds. Its ability to undergo electrophilic substitutions makes it a versatile building block for creating more complex molecules used in pharmaceuticals and agrochemicals . The compound's reactivity can be harnessed to develop new derivatives with tailored properties for specific applications.
Case Study 1: Anticancer Activity
A study investigated derivatives of this compound for their anticancer properties. The results indicated that certain modifications significantly increased cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This highlights the potential for developing targeted cancer therapies based on this compound .
Case Study 2: Photopolymerization Efficiency
Research on the use of this compound as a photoinitiator demonstrated its effectiveness in initiating polymerization reactions under UV light. The study compared its performance with other known photoinitiators and found that it provided faster curing times and better mechanical properties in the resulting polymers .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Propiophenones
The following table compares 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone with key structural analogs:
Key Observations:
- Fluorine Position : The 2'-fluoro isomer (target compound) likely exhibits distinct electronic and steric effects compared to the 4'-fluoro analog (discontinued in ). Fluorine at the 2'-position may increase steric hindrance near the ketone group, altering reactivity in nucleophilic additions .
- Substituent Effects : Replacing dimethylphenyl with dichlorophenyl (as in DV357) significantly increases molecular weight and lipophilicity, making such compounds more suited for lipid-rich environments (e.g., membrane penetration in pesticides) .
- Functional Group Variation : The ethyl ester derivative in introduces a polarizable ester group, enhancing solubility in polar solvents compared to the ketone-based target compound .
Trifluoromethylated Analogs
Compounds bearing trifluoromethyl groups, such as 3-(3,5-Dimethylphenyl)-4,4,4-trifluoro-2-methylbut-2-enoic acid (C₁₃H₁₃F₃O₂, MW 258.24), demonstrate markedly different chemical behavior due to the strong electron-withdrawing effects of the CF₃ group. This increases acidity (pKa ~3–4 for enoic acids) and stabilizes intermediates in electrophilic substitutions, unlike the target compound’s neutral ketone functionality .
Halogenation Patterns
- Fluorine vs. Chlorine : Chlorinated analogs (e.g., DV357) exhibit higher molecular weights and greater van der Waals interactions, which may enhance binding to hydrophobic pockets in biological targets. However, fluorine’s smaller atomic radius and lower polarizability favor metabolic stability, a critical factor in drug design .
- Mixed Halogenation : Compounds like 1-(2-(4-Chlorophenyl)-2-oxoethyl)-N4,N5-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide () combine chlorine and fluorine substituents, leveraging both steric bulk and electronic modulation for optimized activity .
Biological Activity
3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring both fluorine and methyl groups, suggests potential biological activity that merits thorough investigation. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHF\O
- Molecular Weight : Approximately 260.31 g/mol
The presence of the fluorine atom and the dimethyl groups contributes to its chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on structural analogs:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission and muscle contraction.
- Receptor Modulation : The compound may act as a ligand for various receptors, potentially influencing pathways involved in neuropharmacology and cancer biology .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).
- Results : The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
Investigations into the antimicrobial properties of structurally similar compounds suggest that this compound may possess activity against certain bacterial strains. For example:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
- Findings : Compounds with similar structures demonstrated broad-spectrum activity against drug-resistant pathogens, indicating potential for further exploration in this area .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
